An In-Depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine
An In-Depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field.
Chemical Identity and Physical Properties
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, also known by its CAS Number 3093-51-6, is a substituted diaminotriazine. Its core structure consists of a 1,3,5-triazine ring bearing two amino groups and a 3-(trifluoromethyl)phenyl substituent.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| IUPAC Name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
| CAS Number | 3093-51-6 |
| Molecular Formula | C10H8F3N5 |
| Molecular Weight | 267.20 g/mol |
| Appearance | Solid |
| Melting Point | 229-231 °C |
| Solubility | Information not readily available in public sources. |
| pKa | Information not readily available in public sources. |
Synthesis and Characterization
The synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine typically involves the condensation of a biguanide with a suitable benzoyl derivative. A general synthetic workflow is outlined below.
Figure 1: General synthetic workflow for the preparation of the title compound.
Experimental Protocol: Synthesis
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Reaction Setup: A reaction vessel is charged with a suitable solvent, followed by the addition of 3-(trifluoromethyl)benzoyl chloride and dicyandiamide.
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Reaction Conditions: The reaction mixture is heated under reflux for a specified period to drive the condensation reaction to completion.
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Work-up: Upon cooling, the crude product precipitates out of the solution and is collected by filtration.
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Purification: The crude solid is then purified, typically by recrystallization from an appropriate solvent system, to yield the pure 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine.
Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis to confirm its structure and purity.
Biological Activity and Potential Applications
While specific details on the biological activity and signaling pathways associated with 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine are not extensively documented in publicly accessible literature, compounds with the diaminotriazine scaffold are known to exhibit a wide range of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, and anticancer properties. The trifluoromethylphenyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.
Further research is required to fully elucidate the specific biological targets and mechanisms of action of this particular compound. A logical workflow for investigating its biological activity is presented below.
Figure 2: A logical workflow for the investigation of biological activity.
This guide serves as a foundational resource on the chemical properties of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine. Further experimental investigation is necessary to fully characterize its physicochemical and biological profile for potential drug development applications.
